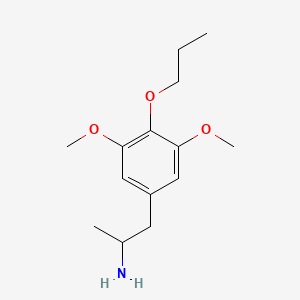
tert-Butyl 6-cyanopicolinate
Descripción general
Descripción
Tert-butyl 6-cyanopicolinate is a chemical compound that belongs to the pyridine family. It is a white crystalline powder that is widely used in scientific research applications. This chemical compound is synthesized using a specific method and has several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of tert-butyl 6-cyanopicolinate is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. These complexes have been shown to have biological activity, such as anti-tumor and antibacterial properties.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has potential as an anti-tumor agent. It has also been shown to have antibacterial and antifungal properties. In addition, this compound has been studied for its ability to bind to metal ions and form stable complexes, which may have potential applications in catalysis and coordination chemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 6-cyanopicolinate has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for long periods of time. However, one limitation is that it is not water-soluble, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions related to tert-butyl 6-cyanopicolinate. One direction is to further study its anti-tumor properties and potential as an anti-cancer agent. Another direction is to explore its potential applications in catalysis and coordination chemistry. Additionally, further research can be done to understand its mechanism of action and its potential as an antibacterial and antifungal agent.
Conclusion:
This compound is a chemical compound that has several scientific research applications. It is synthesized using a specific method and has several biochemical and physiological effects. It has potential as an anti-tumor agent and has been studied for its antibacterial and antifungal properties. While it has several advantages for lab experiments, it also has limitations. There are several future directions related to this compound, including further research on its anti-tumor properties and potential applications in catalysis and coordination chemistry.
Aplicaciones Científicas De Investigación
Tert-butyl 6-cyanopicolinate is widely used in scientific research applications. It is used as a ligand in coordination chemistry and catalysis. It is also used in the synthesis of other chemical compounds. This compound has been studied for its anti-tumor properties and has shown promising results in inhibiting tumor growth. It has also been studied for its antibacterial and antifungal properties.
Propiedades
IUPAC Name |
tert-butyl 6-cyanopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-11(2,3)15-10(14)9-6-4-5-8(7-12)13-9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHPEWYBEFUYNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


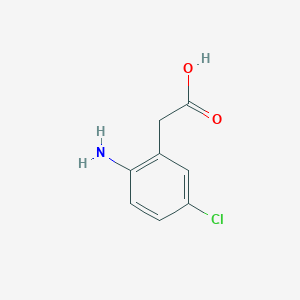

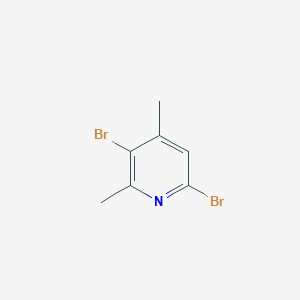
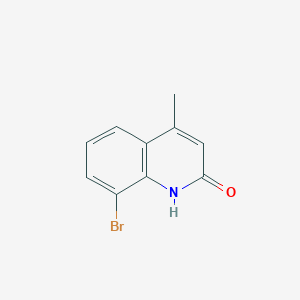

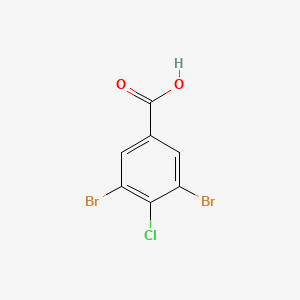

![4-(3,4-dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B3269019.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B3269025.png)
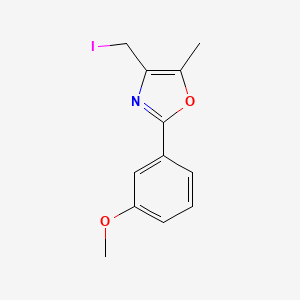

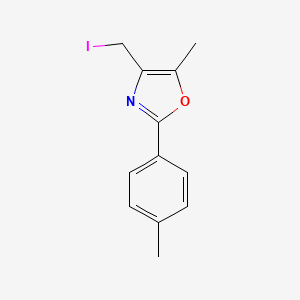
![[1-(tert-Butoxycarbonyl)-6-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1H-indol-2-yl]boronic acid](/img/structure/B3269043.png)
